Cas no 13558-70-8 (Methyl N-(2-Chloroacetyl)carbamate)

Methyl N-(2-Chloroacetyl)carbamate is a versatile chemical intermediate primarily used in organic synthesis and pharmaceutical applications. Its key advantages include its reactivity as an acylating agent, enabling the introduction of the N-(2-chloroacetyl)carbamate moiety into target molecules. The compound's chloroacetyl group facilitates further functionalization, making it valuable for constructing heterocycles and modified peptides. It exhibits good stability under controlled conditions, ensuring reliable handling in synthetic workflows. The methyl ester group enhances solubility in common organic solvents, simplifying reaction setups. This reagent is particularly useful in medicinal chemistry for prodrug design and bioactive molecule derivatization, offering a balance between reactivity and selectivity.
Methyl N-(2-Chloroacetyl)carbamate structure
13558-70-8 structure
Product Name:Methyl N-(2-Chloroacetyl)carbamate
CAS No:13558-70-8
MF:C4H6ClNO3
MW:151.548340320587
MDL:MFCD00052420
CID:229096
PubChem ID:518783
Update Time:2025-05-20

Methyl N-(2-Chloroacetyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Methyl (2-chloroacetyl)carbamate
    • Carbamic acid,N-(2-chloroacetyl)-, methyl ester
    • methyl 2-chloroacetylcarbamate
    • Methyl N-(2-chloroacetyl)carbamate
    • METHYL CHLOROACETYLCARBAMATE
    • METHYL N-(CHLOROACETYL)CARBAMATE
    • 13558-70-8
    • Methyl chloroacetylcarbamate #
    • methyl (chloroacetyl)carbamate
    • DTXSID20333827
    • 11J-019
    • Methyl N-chloroacetylcarbamate
    • AKOS001045319
    • SCHEMBL842414
    • J-521703
    • MFCD00052420
    • CS-0308031
    • A886991
    • FT-0628759
    • Z57014427
    • methyl(chloroacetyl)carbamate
    • EN300-10553
    • Carbamic acid,N-(2-chloroacetyl)-,methyl ester
    • methylchloroacetylcarbamate
    • DA-32990
    • Methyl N-(2-Chloroacetyl)carbamate
    • MDL: MFCD00052420
    • Inchi: 1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8)
    • InChI Key: SYWSERLZKPGKDI-UHFFFAOYSA-N
    • SMILES: ClCC(NC(=O)OC)=O

Computed Properties

  • Exact Mass: 151.00400
  • Monoisotopic Mass: 151.0036207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Melting Point: 149-151°
  • PSA: 55.40000
  • LogP: 0.49870

Methyl N-(2-Chloroacetyl)carbamate Security Information

  • Safety Instruction: S26-S36/37/39-S45
  • HazardClass:IRRITANT
  • Risk Phrases:R34
  • Safety Term:S26;S36/37/39;S45

Methyl N-(2-Chloroacetyl)carbamate Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Methyl N-(2-Chloroacetyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:13558-70-8)Methyl N-(2-Chloroacetyl)carbamate
Order Number:A886991
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:19
Price ($):878.0
Email:sales@amadischem.com

Additional information on Methyl N-(2-Chloroacetyl)carbamate

Comprehensive Overview of Methyl N-(2-Chloroacetyl)carbamate (CAS No. 13558-70-8)

Methyl N-(2-Chloroacetyl)carbamate (CAS No. 13558-70-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and research applications. Its molecular structure combines a carbamate group with a chloroacetyl moiety, making it a versatile building block for heterocyclic chemistry and peptide modification. The compound's unique reactivity has garnered attention in green chemistry discussions, particularly for optimizing synthetic pathways with reduced environmental impact.

Recent trends highlight growing interest in Methyl N-(2-Chloroacetyl)carbamate applications within bioconjugation techniques and prodrug development, addressing frequent search queries about "site-specific drug delivery systems." Researchers value its balanced stability and reactivity, which facilitates N-terminal modification of amino acids—a hot topic in proteomics research. The compound's CAS 13558-70-8 identifier frequently appears in patent literature covering crop protection agents, reflecting its role in developing novel pesticide intermediates with improved target specificity.

From a synthetic chemistry perspective, Methyl N-(2-Chloroacetyl)carbamate serves as a key precursor for oxazolone derivatives, compounds increasingly studied for their bioactive properties. Laboratory protocols often reference its use in microwave-assisted synthesis—a trending methodology that aligns with industry demands for energy-efficient processes. Analytical chemists emphasize its distinct HPLC chromatogram peaks and mass spectrometry fragmentation patterns, crucial for quality control in GMP manufacturing environments.

The compound's physicochemical properties (melting point 92-94°C, molecular weight 151.55 g/mol) make it suitable for solid-phase synthesis applications, a frequent search topic among peptide chemists. Its hydrolysis stability under controlled pH conditions has spurred investigations into pH-responsive drug carriers, connecting to popular searches about "smart drug release systems." Recent publications discuss its derivatization potential for creating fluorescent probes used in cellular imaging studies.

In material science, CAS 13558-70-8 finds niche applications in modifying polymer side chains to engineer biodegradable materials—a subject with rising search volume due to sustainability concerns. The compound's electrophilic character enables selective reactions with nucleophilic biomolecules, making it valuable for biomarker development in diagnostic research. Safety data sheets properly handled emphasize its compatibility with standard laboratory PPE and ventilation systems, addressing common workplace safety queries.

Emerging studies explore Methyl N-(2-Chloroacetyl)carbamate's role in enzyme inhibitor design, particularly for serine proteases—a focus area in therapeutic development. The scientific community actively investigates its potential in click chemistry applications, responding to growing interest in modular synthesis approaches. Analytical methods development papers frequently cite this compound when discussing UHPLC method optimization for polar molecules separation challenges.

Supply chain professionals often search for CAS 13558-70-8 technical specifications and storage stability data, reflecting the compound's commercial importance. Manufacturers emphasize batch-to-batch consistency through rigorous NMR purity verification, a quality assurance aspect highly valued in contract research organizations. The compound's scalable synthesis continues to evolve, with recent patents disclosing improved atom economy processes—an eco-conscious trend dominating chemical industry searches.

Academic curricula increasingly include Methyl N-(2-Chloroacetyl)carbamate in advanced organic chemistry courses as an example of protecting group chemistry and selective acylation. Its appearance in retrosynthetic analysis problems demonstrates its strategic value in complex molecule construction. The compound's spectroscopic fingerprints (characteristic IR carbonyl stretches at 1740 cm⁻¹ and 1690 cm⁻¹) make it a frequent subject in spectral interpretation tutorials for chemistry students.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13558-70-8)Methyl N-(2-Chloroacetyl)carbamate
A886991
Purity:99%
Quantity:10g
Price ($):878.0
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